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Executive Summary

The influenza virus, a persistent global health threat, employs a unique mechanism known as
"cap-snatching" to facilitate the transcription of its genome. This process, orchestrated by the
viral RNA-dependent RNA polymerase (RdRp), involves the appropriation of the 5' cap
structure from host cell pre-mRNAs to prime viral mMRNA synthesis. This essential step not only
ensures the translation of viral proteins by the host machinery but also contributes to the
suppression of host gene expression. Understanding the intricate molecular details of cap-
snatching is paramount for the development of novel antiviral therapeutics. This technical guide
provides an in-depth exploration of the cap-snatching mechanism, presents quantitative data
on its efficiency and substrate preference, details key experimental protocols for its study, and
visualizes the associated molecular workflows.

The Molecular Mechanism of Cap-Snatching

The cap-snatching process is a coordinated, multi-step mechanism carried out by the
heterotrimeric influenza virus RNA-dependent RNA polymerase (RdRp), which consists of three
subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).
[1][2] This process occurs within the nucleus of the infected host cell, where the virus gains
access to nascent host cell transcripts.[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15143468?utm_src=pdf-interest
https://link.springer.com/article/10.1038/emboj.2009.138
https://pmc.ncbi.nlm.nih.gov/articles/PMC2919034/
https://link.springer.com/article/10.1038/emboj.2009.138
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The fundamental steps of cap-snatching are as follows:

e Cap Recognition and Binding: The PB2 subunit of the RdRp initiates the process by
recognizing and binding to the 7-methylguanosine (m7G) cap structure at the 5' end of host
pre-mRNAs.[3][4] This interaction is crucial for tethering the viral polymerase to the host's
transcriptional machinery.

o Endonucleolytic Cleavage: Following cap binding, the PA subunit, which possesses
endonuclease activity, cleaves the host pre-mRNA approximately 10 to 13 nucleotides
downstream from the cap.[2][5] This cleavage generates a short, capped RNA fragment that
will serve as a primer for viral transcription.

e Initiation of Viral Transcription: The capped RNA primer is then repositioned into the active
site of the PB1 subunit, which contains the core RNA polymerase activity.[6] The 3' end of
the capped primer is used to initiate the transcription of the viral RNA (VRNA) genome
segments.

o Elongation and Termination: The PB1 subunit elongates the nascent viral mMRNA chain, using
the VRNA as a template.[1] Transcription terminates at a specific polyuridine tract near the 5'
end of the vVRNA template, followed by the addition of a poly(A) tail through a "stuttering”
mechanism.[1]

This intricate process ensures that all viral mMRNAs possess a 5' cap, a feature essential for
their recognition by the host cell's ribosomes and subsequent translation into viral proteins.
Furthermore, the degradation of host pre-mRNAs following cap removal contributes to the host-
cell shutoff observed during influenza virus infection.[1]

Quantitative Analysis of Cap-Snatching

The efficiency and substrate preference of the cap-snatching mechanism have been
quantitatively assessed through high-throughput sequencing methods, such as CapSeq. These
studies have revealed important insights into the virus's strategy for acquiring primers.

Table 1: Substrate Preference in Influenza Virus Cap-Snatching
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Relative Snatching

Host RNA Type Key Findings
Frequency
U1 and U2 snRNAs are among
Small Nuclear RNAs (snRNAs)  High the most frequently snatched
host RNAs.[7][8]
Small Nucleolar RNAs High snoRNAs are also a preferred
19

(snoRNAs)

source of snatched caps.[9]

Protein-Coding mRNAs

Moderate to Low

While snatched, they are
generally less preferred than
abundant non-coding RNAs.[7]

Promoter-Associated Capped
Small RNAs (csRNAS)

High

These short, capped RNAs are
also efficiently targeted by the

viral polymerase.[7]

Table 2: Characteristics of Snatched Cap Primers

Characteristic Quantitative Value Reference
10-13 nucleotides (most
Length of Snatched Cap [10][11]
common)
up to 20 nucleotides [1]
) Preferentially cleaves after a
Cleavage Site Preference [12]

purine residue.

Table 3: Inhibitors of Cap-Snatching Endonuclease (PA Subunit)
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Inhibitor Target

IC50 /| EC50 Reference

Baloxavir marboxil
(active form: baloxavir  PA Endonuclease

acid)

EC50: ~0.4-4.0 nM
(Influenza A), ~2.0-9.0  [11]

nM (Influenza B)

2.,4-dioxo-4-

phenylbutanoic acid

PA Endonuclease

Inhibits PA

. [5]
endonuclease activity.

Cap-snatching activity
likely targeting a

BPR3P0128 (likely targeting
cellular factor

associated with PB2)

IC50 of 0.25 uM for
inhibition of

. [13]
endoribonuclease

activity.

Experimental Protocols

In Vitro Cap-Snatching Assay

This assay recapitulates the cap-snatching process in a cell-free system to study the

mechanism and screen for inhibitors.

I. Purification of Recombinant Influenza Virus RNA Polymerase Complex (PA, PB1, PB2)

o Expression: Co-express tagged versions (e.g., His-tag, FLAG-tag) of the PA, PB1, and PB2

subunits in an appropriate expression system (e.g., insect cells using baculovirus or

mammalian cells like HEK293T).

o Lysis: Harvest cells and lyse them in a buffer containing a non-ionic detergent (e.g., NP-40),

protease inhibitors, and RNase inhibitors.

o Affinity Chromatography: Purify the polymerase complex using affinity chromatography

corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins or anti-FLAG

M2 affinity gel for FLAG-tagged proteins).

o Elution: Elute the bound complex using a suitable elution buffer (e.g., high concentration of

imidazole for His-tags or FLAG peptide for FLAG-tags).
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Purity Assessment: Analyze the purity of the reconstituted polymerase complex by SDS-
PAGE and Coomassie blue staining or Western blotting using antibodies specific for each
subunit.

. Cap-Snatching Reaction

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant
polymerase complex, a capped and labeled (e.g., 32P-labeled) model host pre-mRNA (e.g.,
globin mRNA), a viral RNA (VRNA) template, and a reaction buffer (e.g., containing Tris-HCI,
KCI, MgClz, DTT, and NTPs).

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours to allow for cap-snatching
and transcription to occur.

RNA Extraction: Stop the reaction and extract the RNA products using phenol:chloroform
extraction followed by ethanol precipitation.

Analysis of Products: Analyze the radiolabeled RNA products by denaturing polyacrylamide
gel electrophoresis (PAGE) and autoradiography. The appearance of a product
corresponding to the elongated viral MRNA confirms successful cap-snatching.

PA Endonuclease Activity Assay

This assay specifically measures the cleavage activity of the PA subunit.

Expression and Purification of PA N-terminal Domain (PA-N): Express and purify the N-
terminal domain of the PA subunit (containing the endonuclease active site) as described for
the full polymerase complex.

Substrate Preparation: Prepare a short, single-stranded RNA or DNA substrate that is
labeled on the 5' end (e.g., with 32P).

Endonuclease Reaction: Incubate the purified PA-N with the labeled substrate in a reaction
buffer containing a divalent cation (Mn2* is a potent activator).[5]

Analysis of Cleavage Products: Separate the reaction products on a denaturing
polyacrylamide gel. The appearance of smaller, cleaved fragments indicates endonuclease

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://sketchviz.com/graphviz-examples
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

activity. The intensity of these bands can be quantified to determine the enzymatic activity.

PB2 Cap-Binding Assay

This assay measures the ability of the PB2 subunit to bind to the m7G cap.

Filter-Binding Assay

Expression and Purification of PB2: Express and purify the full-length PB2 subunit or its cap-
binding domain.

Binding Reaction: Incubate the purified PB2 protein with a radiolabeled cap analog (e.g.,
[a-32P]GTP) or a short, capped, and radiolabeled RNA oligonucleotide in a binding buffer.

Filtration: Pass the binding reaction mixture through a nitrocellulose membrane. Proteins and
protein-ligand complexes will bind to the membrane, while unbound ligands will pass
through.

Quantification: Quantify the amount of radiolabeled ligand retained on the membrane using a
scintillation counter. The amount of retained radioactivity is proportional to the binding
activity.

. UV Cross-linking Assay

Substrate: Use a cap-labeled photoreactive RNA probe.

Binding and Cross-linking: Incubate the purified PB2 protein with the photoreactive probe
and then expose the mixture to UV light to induce covalent cross-linking between the protein
and the probe.

Analysis: Analyze the cross-linked products by SDS-PAGE and autoradiography. A
radiolabeled band corresponding to the molecular weight of the PB2-RNA adduct confirms
cap-binding.

Visualizing the Cap-Snatching Process

Graphviz diagrams provide a clear visual representation of the complex molecular interactions

and workflows involved in influenza virus cap-snatching.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Influenza Virus RdRp

._@ 2. Signal for Cleavage
5. Transcription Initiation >
I}____Ic_egy:glg_te_z____E, [ — & Elongation """ ’( )
/

: 3. Cleavage
Host Cell Nucleu$ (10-13 nt downstream) Prog'ucts

:] 4. Primer Loading Viral mMRNA

Capped RNA Primer
(10-13 nt)

1. Cap Binding

Click to download full resolution via product page

Caption: The molecular workflow of influenza virus cap-snatching.
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Caption: Experimental workflow for an in vitro cap-snatching assay.
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Conclusion and Future Directions

The cap-snhatching mechanism is a hallmark of influenza virus replication and represents a
critical vulnerability that can be exploited for antiviral drug development. The approval of the PA
endonuclease inhibitor, baloxavir marboxil, validates this approach.[1] Future research should
focus on further elucidating the regulatory aspects of cap-snatching, including the role of host
factors and the interplay between viral transcription and replication. A deeper understanding of
the structural dynamics of the RdRp during this process will also be invaluable for the design of
next-generation inhibitors that can overcome potential resistance mechanisms. The
experimental protocols and quantitative data presented in this guide provide a solid foundation
for researchers to advance our knowledge of this fascinating viral mechanism and to develop
novel strategies to combat influenza virus infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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